molecular formula C11H12F3NO B14836185 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline

3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B14836185
M. Wt: 231.21 g/mol
InChI Key: DYDLMWKYSQHQBY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropoxy group, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a suitable aniline derivative is reacted with a cyclopropyl halide under basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . The cyclopropoxy group may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-15-7-2-5-9(11(12,13)14)10(6-7)16-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3

InChI Key

DYDLMWKYSQHQBY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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